4-Iodo-3-(4-nitrophenyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of immense importance in organic chemistry. rsc.orgglobalresearchonline.net Its prevalence stems from its synthetic accessibility and the diverse biological activities exhibited by its derivatives. globalresearchonline.netmdpi.comacademicstrive.com The pyrazole scaffold is a key component in numerous pharmaceuticals, agrochemicals, and materials science applications. globalresearchonline.netbiosynce.comroyal-chem.com
In medicinal chemistry, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. rsc.orgglobalresearchonline.netpharmaguideline.comallresearchjournal.com The structural versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of its biological and physicochemical properties. rsc.orgnih.gov This has led to the development of several blockbuster drugs containing the pyrazole core.
The synthetic routes to pyrazole derivatives are well-established and versatile, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method famously known as the Knorr pyrazole synthesis. nih.govresearchgate.net Other methods, such as 1,3-dipolar cycloadditions and multicomponent reactions, provide access to a wide range of substituted pyrazoles. nih.govrsc.org This synthetic tractability, coupled with its proven biological relevance, ensures that the pyrazole scaffold remains a focal point of contemporary organic chemistry research. mdpi.comresearchgate.net
Academic Interest in Halogenated Pyrazoles
The introduction of halogen atoms onto the pyrazole ring significantly influences the molecule's properties and reactivity, making halogenated pyrazoles a subject of considerable academic interest. researchgate.netresearchgate.net Halogenation can alter the electronic nature of the pyrazole ring, enhance lipophilicity, and provide a handle for further synthetic transformations through cross-coupling reactions. researchgate.netmdpi.com
The position of the halogen atom on the pyrazole ring is crucial. Halogenation often occurs at the 4-position of the pyrazole ring. researchgate.net The synthesis of halogenated pyrazoles can be achieved through various methods, including direct halogenation of the pyrazole ring using halogenating agents like N-halosuccinimides (NXS) or through the use of halogenated building blocks in the initial cyclization reaction. mdpi.commdpi.com For instance, the use of iodine can promote the cyclization process in certain pyrazole syntheses. nih.gov
Halogenated pyrazoles serve as versatile intermediates in the synthesis of more complex molecules. researchgate.net The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkyl, and other functional groups. mdpi.com This synthetic utility makes halogenated pyrazoles valuable building blocks in the construction of libraries of compounds for drug discovery and materials science. Furthermore, studies have shown that halogen substituents can significantly impact the biological activity of pyrazoline derivatives, with halogenated compounds showing potent inhibitory activity against enzymes like monoamine oxidase-B (MAO-B). nih.gov
Research Context of Nitrophenyl-Substituted Heterocycles
The presence of a nitrophenyl group on a heterocyclic scaffold, such as pyrazole, introduces distinct electronic and structural features that are of significant interest in various areas of chemical research. The nitro group is a strong electron-withdrawing group, which can profoundly influence the reactivity and biological activity of the parent heterocycle. researchgate.net
Nitrophenyl-substituted heterocycles are investigated for their potential applications in medicinal chemistry, materials science, and as synthetic intermediates. In medicinal chemistry, the nitro group can act as a pharmacophore, contributing to the biological activity of the molecule. For example, some nitrophenyl-substituted pyrazoline derivatives have been synthesized and evaluated for their antibacterial activity. uii.ac.id The synthesis of novel nitro-substituted triaryl pyrazole derivatives has also been explored for their potential as estrogen receptor ligands. nih.gov
The synthesis of nitrophenyl-substituted heterocycles often involves the use of a nitro-containing building block in the cyclization step. For instance, the synthesis of 1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxy-6'-nitrophenyl)-2-pyrazoline has been achieved through the cyclization of a chalcone (B49325) with phenylhydrazine. researchgate.net The presence of the nitro group can also influence the regioselectivity of such reactions.
Overview of Research Trajectories for 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole and Related Derivatives
Research on this compound itself is not extensively documented in publicly available literature, suggesting it may be a novel compound or a synthetic intermediate for more complex target molecules. sigmaaldrich.com However, the research trajectories for related compounds provide a clear indication of its potential areas of application and study.
The primary research interest in a molecule like this compound would likely lie in its utility as a synthetic building block. The presence of three key functional handles—the reactive C-I bond, the modifiable pyrazole N-H, and the reducible nitro group—makes it a versatile platform for generating a library of diverse derivatives.
A key research trajectory would be the use of the iodo substituent in cross-coupling reactions. The Sonogashira cross-coupling of related 3-iodo-1H-pyrazole derivatives has been investigated to introduce new carbon-carbon bonds. arkat-usa.org This approach could be used to synthesize a wide range of 4-substituted-3-(4-nitrophenyl)-1H-pyrazoles with potentially interesting biological or material properties.
Another avenue of research would involve the modification of the nitro group. Reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of various amides, sulfonamides, and other derivatives. This transformation would significantly alter the electronic properties of the phenyl ring and could lead to compounds with different biological activities.
Finally, the pyrazole N-H bond offers another site for modification. Alkylation or arylation at this position is a common strategy in pyrazole chemistry to modulate the compound's properties and explore structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6IN3O2 |
|---|---|
Molecular Weight |
315.07 g/mol |
IUPAC Name |
4-iodo-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6IN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |
InChI Key |
WEURNUWKXFKOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Iodo 3 4 Nitrophenyl 1h Pyrazole and Analogues
General Pyrazole (B372694) Ring Formation Approaches in Academic Synthesis
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods at the disposal of synthetic chemists. mdpi.commdpi.com These approaches often involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. mdpi.commdpi.com
Cyclocondensation Reactions in Pyrazole Synthesis
Cyclocondensation reactions are the most common and classic method for pyrazole synthesis, famously known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov The versatility of this approach allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. mdpi.commdpi.com
Key 1,3-dielectrophilic partners in these reactions include:
1,3-Diketones: Reaction with hydrazines can lead to two regioisomeric pyrazoles, and controlling the regioselectivity is a significant focus of research. mdpi.commdpi.com
α,β-Unsaturated Ketones and Aldehydes: These substrates react with hydrazines, often via a Michael addition followed by cyclization and elimination, to afford pyrazoles. mdpi.commdpi.com The initial product is typically a pyrazoline, which is then oxidized to the aromatic pyrazole. mdpi.comnih.gov
Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is a long-standing method for pyrazole synthesis, though it can also result in mixtures of regioisomers. mdpi.commdpi.com
Enaminones: These compounds, which are readily available, react with aryl hydrazines, often with acid catalysis, to produce regioselective pyrazole products in high yields. nih.gov
Multicomponent reactions (MCRs) that generate the 1,3-dicarbonyl compound in situ followed by cyclocondensation with a hydrazine offer an efficient pathway to highly substituted pyrazoles. beilstein-journals.orgnih.gov Microwave-assisted synthesis has also been employed to increase the efficiency and selectivity of these reactions. researchgate.net
1,3-Dipolar Cycloaddition Pathways
The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is another powerful and atom-economical strategy for constructing the pyrazole ring. mdpi.comnih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. nih.govtandfonline.com
Common 1,3-dipoles and dipolarophiles used in pyrazole synthesis include:
Diazo Compounds and Alkynes: The reaction of diazo compounds with alkynes is a well-established route to pyrazoles. nih.gov
Nitrile Imines and Alkenes/Alkynes: Nitrile imines, often generated in situ from hydrazonoyl halides, react with a variety of dipolarophiles to yield pyrazoles and pyrazolines. mdpi.comresearchgate.netnih.gov
Sydnones and Alkynes: Sydnones can undergo cycloaddition reactions with alkynes to produce pyrazoles, sometimes resulting in a mixture of regioisomers. mdpi.com
These cycloaddition strategies offer a high degree of control over the substitution pattern of the resulting pyrazole ring and are often characterized by their efficiency and mild reaction conditions. nih.govtandfonline.com
Regioselective Iodination Techniques for Pyrazole Scaffolds
The introduction of an iodine atom onto the pyrazole ring is a crucial step in the synthesis of 4-iodo-3-(4-nitrophenyl)-1H-pyrazole. The regioselectivity of this halogenation is of paramount importance. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to the electron-donating nature of the two nitrogen atoms, which deactivates the C3 and C5 positions. pharmaguideline.com
Direct Iodination Methods
Direct iodination of the pyrazole ring at the C4 position is the most straightforward approach. This is typically achieved using an electrophilic iodine source. nih.gov
Common reagents and conditions for direct iodination include:
Iodine with an Oxidizing Agent: A widely used method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. nih.govrsc.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a mild and efficient oxidant for this purpose, allowing for the regioselective iodination of pyrazoles, even those with electron-withdrawing groups. nih.govrsc.org Hydrogen peroxide in water has also been reported as a green and practical system for the 4-iodination of pyrazoles. researchgate.net
N-Iodosuccinimide (NIS): NIS is a common and effective electrophilic iodinating agent for a variety of heterocyclic compounds, including pyrazoles. nih.gov
Hypervalent Iodine Reagents: Reagents like phenyliodine(III) diacetate (PIDA) can facilitate the regioselective C3 halogenation of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines in aqueous media. nih.gov PhICl₂ has been used to mediate the C4-thio/selenocyanation of pyrazoles. beilstein-journals.org
Iodine Monochloride (ICl): This reagent can also be used for the direct iodination of pyrazoles.
The choice of iodinating agent and reaction conditions can be tailored to the specific substrate to achieve high regioselectivity and yield.
Table 1: Reagents for Direct Iodination of Pyrazoles
| Reagent System | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| I₂ / Ceric Ammonium Nitrate (CAN) | MeCN, rt | Highly regioselective for C4 | nih.gov, rsc.org |
| I₂ / H₂O₂ | Water | Green procedure for C4 iodination | researchgate.net |
| N-Iodosuccinimide (NIS) | Various organic solvents | Effective for C4 iodination | nih.gov |
| Potassium Iodide / PIDA | Water, rt | Regioselective for C3 in pyrazolo[1,5-a]pyrimidines | nih.gov |
Iodocyclization Reactions
An alternative strategy for the synthesis of 4-iodopyrazoles is through the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr In this approach, the pyrazole ring and the C4-iodo substituent are installed in a single step. Treatment of α,β-alkynic hydrazones with molecular iodine in the presence of a base like sodium bicarbonate can afford 4-iodopyrazoles in good to excellent yields. metu.edu.tr This method provides a direct route to the desired iodinated pyrazole core.
Introduction of the Nitrophenyl Moiety in Pyrazole Synthesis
The 3-(4-nitrophenyl) group can be introduced at various stages of the synthetic sequence. One common strategy is to start with a precursor that already contains the 4-nitrophenyl moiety.
For instance, in a cyclocondensation approach, a 1,3-dicarbonyl compound bearing a 4-nitrophenyl group can be reacted with a hydrazine. An example of this is the synthesis of 1-phenyl-3-(4'-nitrophenyl)-5-(4'-hydroxy-3'-methoxyphenyl)-2-pyrazoline from the corresponding chalcone (B49325), which is an α,β-unsaturated ketone. researchgate.net The chalcone precursor, 1-(4'-nitrophenyl)-3-(4'-hydroxy-3'-methoxyphenyl)-2-propen-1-one, is synthesized through a Claisen-Schmidt condensation. researchgate.net This pyrazoline can then be oxidized to the corresponding pyrazole.
Alternatively, the nitrophenyl group can be introduced via a cross-coupling reaction on a pre-formed pyrazole ring. However, incorporating it from a starting material is often more direct. The synthesis of pyrazoline derivatives with a 4-nitrophenyl group at the 3-position has been reported through the cyclization of chalcones with hydrazine hydrate. aip.org
In some cases, novel tetrasubstituted pyrazole derivatives bearing a nitro substituent have been synthesized by reacting a diketone with a substituted hydrazine. nih.gov For example, 3-(4-methoxy-3-nitrophenyl)-1,5-bis-(4-methoxyphenyl)-4-propyl-1H-pyrazole was obtained from the corresponding diketone and 4-methoxyphenylhydrazine hydrochloride. nih.gov
Protective Group Strategies in Pyrazole Synthesis
In the synthesis of complex pyrazole derivatives, protecting groups are indispensable tools for achieving regioselectivity. jocpr.com The pyrazole ring has two nitrogen atoms, and direct substitution can often lead to a mixture of isomers. Protecting one of these nitrogens allows for selective functionalization at other positions of the ring.
Commonly used protecting groups in pyrazole synthesis include the (trimethylsilyl)ethoxymethyl (SEM) group, tetrahydropyranyl (THP), tert-butyloxycarbonyl (Boc), and N-ethoxyethyl (EtOEt). nih.govrsc.orgarkat-usa.org The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal.
The SEM group, for instance, has been effectively used in the regioselective C-H arylation of pyrazoles. A notable strategy involves a "SEM switch," where the protecting group is transposed from one nitrogen to the other. This transposition effectively changes the reactivity of the carbon positions, allowing for sequential arylation at the C-5 and C-3 positions, which would otherwise be difficult to achieve. nih.gov
The THP group offers a "green" alternative for pyrazole protection, as it can be introduced without the need for solvents or catalysts. rsc.orgresearchgate.net THP-protected pyrazoles can undergo lithiation followed by alkylation in a one-pot synthesis, providing a highly efficient route to 3(5)-alkylpyrazoles. rsc.orgresearchgate.net Thermal isomerization of 5-alkyl-1-(THP) to the 3-alkyl-1-(THP) isomer presents an advantageous alternative to acid-catalyzed methods. rsc.orgresearchgate.net
The Boc and N-ethoxyethyl groups are also valuable for protecting the pyrazole N-H group, particularly when performing cross-coupling reactions. arkat-usa.org For example, N-ethoxyethyl has been used to protect various iodinated pyrazoles prior to their participation in Sonogashira cross-coupling reactions. arkat-usa.org
Table 1: Protective Groups in Pyrazole Synthesis
| Protective Group | Abbreviation | Key Features and Applications in Pyrazole Synthesis |
|---|---|---|
| (Trimethylsilyl)ethoxymethyl | SEM | Enables regioselective C-H arylation; "SEM switch" strategy allows for sequential functionalization of C-5 and C-3 positions. nih.gov |
| Tetrahydropyranyl | THP | "Green" protection method (solvent- and catalyst-free); facilitates one-pot lithiation/alkylation; allows for thermal isomerization. rsc.orgresearchgate.net |
| tert-Butyloxycarbonyl | Boc | Used for N-H protection in cross-coupling reactions. arkat-usa.org |
| N-Ethoxyethyl | EtOEt | Protects the N-H group, particularly in Sonogashira cross-coupling reactions of iodinated pyrazoles. arkat-usa.org |
Novel and Efficient Synthetic Protocols
Recent advancements in organic synthesis have led to the development of novel and more efficient protocols for the preparation of pyrazole derivatives. These methods often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the one-pot synthesis of complex molecules from three or more starting materials. mdpi.com This approach is highly efficient as it reduces the number of synthetic steps and purification procedures. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the sustainable synthesis of 1H-pyrazoles. researchgate.net
Transition-metal-free synthesis is another area of active research. An innovative method utilizes molecular iodine as a catalyst for the synthesis of sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones under mild conditions. mdpi.com This avoids the use of potentially toxic and expensive transition metal catalysts.
Direct C-H arylation represents a significant advance in the functionalization of pyrazoles. Palladium-pivalate catalytic systems have been identified as effective for the direct arylation of SEM-protected pyrazoles and N-alkylpyrazoles. nih.gov This method allows for the direct attachment of aryl groups to the pyrazole core without the need for pre-functionalization, such as halogenation.
Suzuki-Miyaura cross-coupling reactions are also widely employed for the synthesis of arylated pyrazoles. rsc.org This reaction typically involves the coupling of a halo-pyrazole with a boronic acid derivative in the presence of a palladium catalyst. For instance, the synthesis of 4-phenyl-1H-pyrazoles has been achieved via a Suzuki-Miyaura coupling of a 4-iodo-pyrazole derivative. rsc.org
Table 2: Modern Synthetic Protocols for Pyrazole Derivatives
| Synthetic Protocol | Key Features | Example Application |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials; high efficiency and sustainability. mdpi.com | Synthesis of 1H-pyrazoles from enaminones, benzaldehyde, and hydrazine hydrochloride in water. researchgate.net |
| Transition-Metal-Free Synthesis | Avoids the use of transition metal catalysts; often employs catalysts like molecular iodine. mdpi.com | Iodine-catalyzed synthesis of sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones. mdpi.com |
| Direct C-H Arylation | Direct attachment of aryl groups to the pyrazole ring; often catalyzed by palladium. nih.gov | Palladium-pivalate catalyzed arylation of SEM-protected pyrazoles. nih.gov |
| Suzuki-Miyaura Cross-Coupling | C-C bond formation between a halo-pyrazole and a boronic acid derivative. rsc.org | Synthesis of 4-phenyl-1H-pyrazoles from a 4-iodo-pyrazole intermediate. rsc.org |
Reactivity Profiles and Transformational Chemistry of 4 Iodo 3 4 Nitrophenyl 1h Pyrazole Derivatives
Cross-Coupling Reactions at the C-4 Iodine Position
The iodine atom at the C-4 position of the pyrazole (B372694) ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This functionality is crucial for the synthesis of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Methodologies
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.orgyonedalabs.com In the context of 4-iodo-3-(4-nitrophenyl)-1H-pyrazole derivatives, the C-4 iodo group readily participates in Suzuki-Miyaura coupling. For instance, the coupling of 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole with phenylboronic acid, using Pd(PPh₃)₄ as a catalyst, yields the corresponding 4-phenylpyrazole derivative. nih.gov This methodology has been successfully applied to a variety of unprotected, nitrogen-rich heterocycles, including pyrazole derivatives, demonstrating its broad utility. nih.govrsc.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent system, which can even include water, enhancing the reaction's practicality. wikipedia.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) cocatalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the pyrazole core. Substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been shown to undergo Sonogashira cross-coupling with phenylacetylene (B144264) under standard conditions, resulting in high yields of the corresponding phenylethynyl pyrazoles. arkat-usa.orgresearchgate.net Notably, the isomer 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole also participates in this reaction, yielding the cross-coupling product. arkat-usa.orgresearchgate.net The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org
| Reactant | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 56% | nih.gov |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Sonogashira | Standard conditions | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole derivatives | High | arkat-usa.orgresearchgate.net |
| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Sonogashira | Standard conditions | 1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 58% | arkat-usa.orgresearchgate.net |
Chemical Transformations of the Nitrophenyl Substituent
The nitro group on the phenyl ring offers a valuable handle for further chemical modifications, most notably through reduction to an amino group.
Reduction of Nitro Group to Amino Group
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective. masterorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) also provides a mild method for this reduction. commonorganicchemistry.com A study on 4-bromo-3,5-dinitro-1H-pyrazole demonstrated an efficient iron-catalyzed reduction of both nitro groups using hydrazine (B178648) hydrate. rsc.org This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can dramatically alter the reactivity of the aromatic ring in subsequent reactions. masterorganicchemistry.com
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring
The pyrazole ring itself is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents present. Generally, electrophilic substitution on the pyrazole ring tends to occur at the C-4 position. arkat-usa.orgresearchgate.net Conversely, nucleophilic attacks are more likely at the C-3 and C-5 positions. nih.gov The presence of the iodo and nitrophenyl groups on the this compound scaffold influences the regioselectivity of these substitutions.
Spectroscopic and Crystallographic Investigations of 4 Iodo 3 4 Nitrophenyl 1h Pyrazole Systems
Advanced Spectroscopic Characterization (NMR, IR, and Mass Spectrometry)
Spectroscopic techniques are crucial for elucidating the molecular structure of novel compounds. For 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole and related systems, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental in determining the chemical environment of the hydrogen and carbon atoms within the molecule. While specific NMR data for this compound is not extensively detailed in the provided results, general principles for similar pyrazole (B372694) structures can be discussed. For instance, in related 4-iodo-1,3-dimethyl-1H-pyrazole, the methyl groups are distinguishable with chemical shifts around 2.3–2.5 ppm in ¹H NMR, and the electron-withdrawing effect of iodine is observable in the ¹³C NMR spectrum. In the case of this compound, the protons on the pyrazole and nitrophenyl rings would exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the pyrazole ring typically appears as a broad singlet, with its chemical shift influenced by solvent and concentration due to hydrogen bonding.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a pyrazole derivative is characterized by several key absorption bands. For 4-halogenated-1H-pyrazoles, a complex region between 2600 and 3200 cm⁻¹ is associated with N-H stretching vibrations, which are shifted to lower frequencies due to hydrogen bonding. mdpi.com The shape and position of these bands can be indicative of the supramolecular structure, such as trimeric or catemeric motifs. mdpi.com For this compound, one would expect to observe characteristic bands for the N-H stretch, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations of the pyrazole ring, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ respectively).
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For a related compound, 4-iodo-1,3-dimethyl-1H-pyrazole, high-resolution ESI-MS is used to validate its molecular weight. For this compound, the mass spectrum would show the molecular ion peak, and fragmentation patterns could involve the loss of iodine, the nitro group, or other fragments, providing further structural confirmation.
| Spectroscopic Data for Related Pyrazole Derivatives | |
| Technique | Observed Features |
| ¹H NMR | Methyl protons (in dimethylated analogs): ~2.3–2.5 ppm |
| ¹³C NMR | Shows electron-withdrawing effect of iodine on adjacent carbons. |
| IR | N-H stretching (in 4-halogenated-1H-pyrazoles): 2600-3200 cm⁻¹ (broad, due to H-bonding). mdpi.com |
| Mass Spectrometry | Validation of molecular weight through techniques like ESI-MS. |
X-ray Diffraction Analysis of Pyrazole Crystal Structures
X-ray diffraction analysis of single crystals provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Supramolecular Interactions and Hydrogen Bonding Networks
The solid-state architecture of pyrazole derivatives is often governed by a variety of non-covalent interactions. Hydrogen bonding, involving the pyrazole N-H group as a donor and the pyridine-like nitrogen atom as an acceptor, is a dominant feature. semanticscholar.org This can lead to the formation of different supramolecular motifs, such as dimers, trimers, and catemers (chains). semanticscholar.org
| Common Supramolecular Interactions in Pyrazole Systems | |
| Interaction Type | Description |
| N-H···N Hydrogen Bonding | Leads to the formation of dimers, trimers, or catemers. semanticscholar.org |
| Iodo···Nitro Interactions | Halogen bonding between the iodine atom and an oxygen of the nitro group. nih.govresearchgate.net |
| C-H···O/π Interactions | Weak hydrogen bonds contributing to crystal packing stability. semanticscholar.orgnih.gov |
| π–π Stacking | Interactions between aromatic rings. researchgate.net |
Molecular Conformation and Geometry from X-ray Data
X-ray crystallography provides definitive data on the molecular conformation and geometry. The pyrazole ring itself is generally planar. The relative orientation of the 3-(4-nitrophenyl) substituent with respect to the pyrazole ring is a key conformational feature. This dihedral angle is influenced by steric and electronic effects, as well as by the packing forces in the crystal lattice.
Computational Chemistry and Theoretical Modelling of 4 Iodo 3 4 Nitrophenyl 1h Pyrazole
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has become a important tool for analyzing the electronic structure of pyrazole (B372694) derivatives. nih.govresearchgate.net By employing methods like the B3LYP functional with various basis sets, researchers can accurately predict molecular geometries, spectroscopic properties, and electronic characteristics. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netimperial.ac.ukslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter; a smaller gap suggests higher reactivity. researchgate.net
For pyrazole derivatives, the HOMO is typically located over the pyrazole ring and the phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the nitrophenyl group, which acts as the electron-accepting region. This distribution is fundamental to the molecule's reactivity and its interactions with other species. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyrazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| Energy Gap (ΔE) | 4.0 |
This data is for a related pyrazole derivative and is presented for illustrative purposes. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In pyrazole derivatives, the nitro group and the pyrazole nitrogen atoms are typically characterized by negative potential (red and yellow regions), making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the pyrazole ring often show a positive potential (blue regions), indicating their tendency to interact with nucleophiles. nih.gov These maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and docking with biological targets. researchgate.netresearchgate.net
Reactivity Predictions based on Computational Parameters
DFT calculations yield a range of global reactivity descriptors that help predict a molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons.
Hardness (η): A measure of resistance to charge transfer.
Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the ability to accept electrons. nih.govnih.gov
A higher electrophilicity index for pyrazole derivatives containing electron-withdrawing groups like nitro groups indicates their enhanced ability to act as electrophiles. nih.gov These parameters are crucial for understanding reaction mechanisms and predicting how the molecule will behave in different chemical environments.
Table 2: Calculated Global Reactivity Descriptors for a Related Pyrazole Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.5 |
| Electronegativity (χ) | 4.5 |
| Hardness (η) | 2.0 |
| Softness (S) | 0.5 |
| Electrophilicity Index (ω) | 5.06 |
This data is for a related pyrazole derivative and is presented for illustrative purposes.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. alrasheedcol.edu.iq This method is instrumental in drug discovery for evaluating the potential of compounds like 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole to interact with specific biological targets. researchgate.net
For pyrazole derivatives, docking studies have been used to explore their binding modes with enzymes such as cyclooxygenase (COX) and various protein kinases. researchgate.netnih.gov The simulations reveal key interactions, such as hydrogen bonds between the pyrazole nitrogen atoms or the nitro group with amino acid residues in the active site of the protein. The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. alrasheedcol.edu.iq
Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov In the context of computational chemistry, QSAR studies for compounds like this compound involve calculating a variety of molecular descriptors.
These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Connectivity indices, topological parameters.
3D: Geometrical parameters, surface areas, volumes.
Physicochemical: LogP (lipophilicity), molar refractivity. nih.gov
These calculated descriptors are then used to build a statistical model that can predict the biological activity of new, untested compounds. For nitroaromatic compounds, QSAR models have been developed to predict their toxic effects. nih.gov The models often highlight the importance of electronic parameters (like the energy of the LUMO) and lipophilicity in determining the compound's activity.
Prediction of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Organic molecules, particularly those with a π-conjugated framework, have emerged as promising candidates for NLO applications due to their potential for large molecular hyperpolarizabilities, fast response times, and structural tailorability. The NLO response in organic molecules is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a conjugated system.
In the case of this compound, the molecular structure possesses key features that suggest potential for significant NLO properties. The 4-nitrophenyl group acts as a strong electron-accepting unit, while the pyrazole ring can serve as part of the π-conjugated bridge. The presence of the iodine atom at the 4-position of the pyrazole ring can also influence the electronic properties and potentially enhance NLO response through the heavy atom effect, which can facilitate intersystem crossing and other photophysical processes.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can provide insights into the electronic structure and predict key NLO parameters such as the first and second hyperpolarizabilities (β and γ, respectively).
While specific computational studies on this compound are not extensively documented in publicly available literature, research on analogous pyrazole derivatives provides a strong basis for predicting its NLO behavior. For instance, studies on pyrazole derivatives containing electron-accepting groups have shown that these molecules can exhibit substantial NLO responses. nih.gov Computational investigations on various substituted pyrazoles have demonstrated that the magnitude of the hyperpolarizability is highly dependent on the nature and substitution pattern of electron-donating and accepting groups. nih.govresearchgate.net
For a molecule like this compound, a DFT study would typically involve geometry optimization followed by the calculation of electronic properties. The first hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ), related to the third-order NLO response, would be of primary interest. It is anticipated that the significant ICT character from the pyrazole ring to the nitrophenyl group would lead to a notable β value.
Based on computational studies of similar pyrazole derivatives, the predicted NLO properties for this compound are expected to be in the following ranges:
| Property | Predicted Order of Magnitude |
| First Hyperpolarizability (β) | 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 10⁻³⁶ esu |
These predicted values suggest that this compound could be a candidate for second-order NLO applications, such as frequency doubling. The actual values would be sensitive to the specific computational method and basis set employed in the theoretical calculations.
Studies on CH Acidity and Deprotonative Metallation
The CH acidity of a proton in a molecule refers to its propensity to be removed by a base. In heterocyclic compounds like pyrazoles, the protons attached to the carbon atoms of the ring can exhibit varying degrees of acidity depending on the substituents present. This acidity is a crucial factor in the functionalization of the pyrazole ring through deprotonative metallation, a process that involves the removal of a proton with a strong base to form an organometallic intermediate, which can then be reacted with an electrophile to introduce a new substituent.
A well-established method for the deprotonation of pyrazoles is the use of strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures. This process generates a pyrazolyl-lithium species, which is a versatile intermediate for further chemical transformations.
A notable study on a related system demonstrated the regioselective deprotonation of the C5-H in 1-aryl-3-CF₃-pyrazoles. nih.gov In this work, treatment of the pyrazole with n-BuLi in tetrahydrofuran (B95107) (THF) at -78 °C led to the smooth formation of the corresponding lithium 5-pyrazolide. nih.gov This intermediate was then successfully trapped with elemental iodine to yield the 5-iodo derivative in high yield. nih.gov This example underscores the feasibility of deprotonative metallation at the C5 position of the pyrazole ring, particularly when activated by an electron-withdrawing group at C3.
Applying this precedent to this compound, a similar reaction pathway can be envisioned. The expected deprotonative metallation at the C5 position would proceed as follows:
Reaction Scheme:
Deprotonation: Treatment of this compound with a strong base like n-BuLi would selectively remove the acidic proton at the C5 position.
Formation of Metallated Intermediate: This would generate a highly reactive 5-lithio-4-iodo-3-(4-nitrophenyl)-1H-pyrazole intermediate.
Electrophilic Quench: The introduction of an electrophile (E⁺) would result in the formation of a new C-E bond at the C5 position, leading to a 5-substituted-4-iodo-3-(4-nitrophenyl)-1H-pyrazole.
This strategy provides a powerful synthetic route for the introduction of a wide variety of functional groups at the C5 position of the pyrazole ring, enabling the synthesis of a diverse library of derivatives for various applications.
Mechanistic Basis of Biological Activity in Pyrazole Scaffolds Academic Research
Exploration of Molecular Targets and Pathways
The biological activity of pyrazole (B372694) derivatives stems from their ability to interact with a multitude of molecular targets, thereby modulating critical cellular pathways. Research into structurally similar compounds provides a framework for understanding the potential targets of 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole.
Key molecular targets for pyrazole scaffolds include:
Protein Kinases: Many pyrazole derivatives are potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer. Targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Aurora kinases. nih.gov The pyrazole ring acts as a bioisostere for the purine (B94841) base of ATP, enabling competitive inhibition at the enzyme's active site.
Apoptosis-Regulating Proteins: Pyrazoles can trigger programmed cell death (apoptosis) by interacting with proteins in the Bcl-2 family. By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can shift the cellular balance towards apoptosis, a key mechanism in anticancer therapy.
Enzymes in Inflammatory Pathways: Pyrazole-containing drugs like celecoxib (B62257) are well-known inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.govnih.gov
Microbial Enzymes: The antimicrobial effects of pyrazoles can be attributed to the inhibition of essential microbial enzymes, such as those involved in DNA synthesis or cell wall formation.
The inclusion of a 4-nitrophenyl group is significant. The nitro group can undergo bioreduction in cellular environments, especially in the hypoxic conditions of tumors, to form reactive intermediates that can interact with various cellular components. Furthermore, the iodine atom at position 4 can enhance binding affinity to certain enzymes or receptors through halogen bonding, a type of non-covalent interaction that can increase ligand potency and selectivity.
Enzyme Inhibition Mechanisms
The pyrazole scaffold is a cornerstone in the design of enzyme inhibitors, acting through several distinct mechanisms.
Competitive Inhibition: This is the most common mechanism for pyrazole-based kinase inhibitors. The pyrazole ring mimics the hinge-binding region of ATP, allowing it to occupy the ATP-binding pocket of the kinase. This prevents the natural substrate, ATP, from binding, thereby halting the phosphorylation cascade that drives cell proliferation and survival.
Non-Competitive Inhibition: Some pyrazole derivatives may bind to an allosteric site on an enzyme—a site distinct from the active site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without directly competing with the substrate.
Mechanism-Based Inhibition: In some cases, a pyrazole compound can act as a prodrug that is metabolically activated by the target enzyme itself. For instance, research on 4-iodo-3-nitrobenzamide, a structurally related concept, shows that its selective toxicity in cancer cells is due to its reduction to a lethal nitroso intermediate by a deficient mitochondrial system in malignant cells. nih.gov This process leads to the formation of a reactive metabolite that can covalently bind to and irreversibly inactivate the enzyme. nih.gov This type of inhibition is time-dependent and can lead to a long-lasting loss of enzyme activity.
Receptor Binding and Activation/Inhibition Modes
Beyond enzyme inhibition, pyrazole derivatives can modulate cellular function by binding to specific receptors. The interaction can either activate (agonism) or block (antagonism) the receptor's downstream signaling.
A two-state receptor model is often used to describe these interactions, where a receptor exists in equilibrium between an inactive (R) and an active (R*) state. Ligands can bind to either state, shifting the equilibrium.
Agonists preferentially bind to and stabilize the active R* conformation, triggering a biological response.
Antagonists bind to the receptor without shifting the equilibrium, often to the inactive R state, thereby blocking an agonist from binding and preventing activation.
Studies on nuclear receptors, such as the Pregnane X Receptor (PXR), have shown that small modifications to a ligand scaffold can switch a compound from an agonist to an antagonist. This switch is often dictated by how the ligand orients key residues in the receptor's activation function-2 (AF-2) domain. The presence and positioning of substituents, such as the iodo and nitrophenyl groups on this compound, would be critical in determining its binding mode and whether it activates or inhibits a given receptor. For example, a study on 3,4,5-triphenyl-1H-pyrazole derivatives identified the platelet prostacyclin (PGI2) receptor as the locus of action for inhibiting platelet aggregation. nih.gov
Structure-Activity Relationship (SAR) Studies in Pyrazole Derivatives (Research Design)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the pyrazole scaffold, SAR studies have revealed several key principles that are relevant to this compound.
The design of SAR studies typically involves synthesizing a series of analogues where specific parts of the lead molecule are systematically modified. For pyrazoles, this includes:
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical. The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-substitution removes the donor capability, altering its binding profile.
Aryl Group Modifications: The phenyl ring at position 3 is a common feature. Substituents on this ring dramatically affect activity. The 4-nitrophenyl group in the title compound is an electron-withdrawing group, which has been shown in some pyrazoline series to have low antibacterial activity, whereas electron-donating groups at this position can enhance anti-inflammatory activity. researchgate.netnih.gov
Substitution at Position 4: This position is often a target for modification. The presence of an iodine atom can introduce halogen bonding capabilities, potentially increasing binding affinity. Furthermore, electrophilic substitution reactions readily occur at this position. nih.gov
| Compound Series | Substituent/Modification | Effect on Activity | Reference |
|---|---|---|---|
| 3,4,5-triphenyl-1H-pyrazole-alkanoic acids | omega-alkanoic acid side chain (8-9 atoms long) | Required for PGI2 receptor binding and platelet aggregation inhibition. Potency depends on chain length. | nih.gov |
| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles | Electron-donating group (e.g., -NH2) on the phenyl ring | Increased in-vitro anti-inflammatory activity. | nih.gov |
| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles | Electron-withdrawing group (e.g., halogens) on the phenyl ring | Influences (can decrease) anti-inflammatory activity. | nih.gov |
| 1,3,4-trisubstituted pyrazoles | Thiosemicarbazone moiety at position 4 | Excellent anti-inflammatory activity. | researchgate.net |
Antimicrobial Activity Research Mechanisms
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity through various mechanisms. Research into these mechanisms provides insight into how this compound might function as an antimicrobial agent.
Proposed mechanisms include:
Disruption of Cell Membrane/Wall: Some nanoparticles, a field that offers mechanistic parallels, exert their effect by attaching to the negatively charged bacterial membrane, leading to disruption and increased permeability. nih.gov The lipophilic nature of pyrazole derivatives could facilitate their integration into the lipid bilayer of bacterial membranes, compromising their integrity.
Inhibition of Essential Enzymes: Pyrazoles can inhibit microbial enzymes that are vital for survival. For example, some 1,3,5-trisubstituted pyrazole derivatives have been studied for their ability to inhibit GlcN-6-P synthase, an enzyme crucial for cell wall biosynthesis in bacteria and fungi. researchgate.net
Generation of Reactive Oxygen Species (ROS): The nitroaromatic structure, like the 4-nitrophenyl group, can be reduced by microbial enzymes to form nitro radical anions. These radicals can then react with oxygen to produce superoxide (B77818) radicals and other ROS, which cause oxidative stress and damage to DNA, proteins, and lipids, ultimately leading to cell death.
A study on 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide found it to be highly active against the gram-positive bacteria Streptococcus epidermidis. nih.gov Another series of pyrazoles containing a 5-(4-nitrophenyl)furanyl fragment also showed pronounced effects on S. aureus, E. coli, and Candida species. biointerfaceresearch.com
Anticancer Activity Research Mechanisms
The anticancer properties of the pyrazole scaffold are well-documented and operate through multiple, often interconnected, mechanisms. globalresearchonline.net The structural features of this compound suggest it could engage in similar pathways.
Inhibition of Protein Kinases: As mentioned, pyrazoles are potent kinase inhibitors. By targeting kinases like CDK2, CDK9, and VEGFR-2, they can halt the cell cycle and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have shown significant anticancer activity by inhibiting CDKs. nih.gov
Induction of Apoptosis: Many pyrazole derivatives trigger apoptosis. This can occur through the inhibition of anti-apoptotic proteins like Bcl-2 or the activation of pro-apoptotic proteins such as Bax and p53. This leads to the activation of caspases, the executioner enzymes of apoptosis.
Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazole compounds can cause cancer cells to arrest in specific phases (e.g., G2/M or S phase), preventing their proliferation.
DNA Damage: The bioreduction of the nitro group can create reactive species that directly damage DNA, inducing genotoxic stress and triggering apoptotic pathways.
| Compound/Series | Cancer Cell Line(s) | Mechanism/Target | Reference |
|---|---|---|---|
| 4-Iodo-3-nitro-1-propyl-1H-pyrazole | Not specified | Induces apoptosis by modulating apoptosis-related proteins and cell cycle regulators. | |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | MCF-7, HCT-116, Hela | Inhibition of CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis. | nih.gov |
| 1,3,4-Trisubstituted pyrazole analogue (5a) | MCF-7 (Breast) | Cytotoxic activity (IC50 = 6.5µM). | researchgate.net |
| 4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | Various | Inhibition of tubulin polymerization; cytotoxicity against multiple cancer cell lines. |
Anti-inflammatory Activity Research Mechanisms
The anti-inflammatory action of pyrazole derivatives is a historically significant area of research, with commercial drugs validating the scaffold's utility. The primary mechanism involves the modulation of the arachidonic acid pathway.
Inhibition of Cyclooxygenase (COX) Enzymes: The most established anti-inflammatory mechanism for pyrazoles is the inhibition of COX-1 and COX-2. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. impactfactor.org Many pyrazole derivatives achieve their effect by selectively inhibiting COX-2, which is upregulated at sites of inflammation, thereby reducing side effects associated with inhibiting the constitutively expressed COX-1.
Inhibition of Lipoxygenase (LOX): Some pyrazoles also inhibit 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade that produces leukotrienes, which are also powerful mediators of inflammation. Dual inhibition of COX and LOX is a sought-after therapeutic strategy.
Suppression of Inflammatory Cytokines: Pyrazole compounds can also reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).
Research on 1,3,4-trisubstituted pyrazole analogues containing a 3-(4-nitrophenyl) group showed excellent anti-inflammatory activity, which was correlated with COX enzyme inhibition. researchgate.net Similarly, a study involving 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated notable anti-inflammatory effects compared to the standard drug diclofenac. nih.gov
Applications in Advanced Materials Science and Coordination Chemistry Research
Pyrazoles as Ligands in Coordination Chemistry
Pyrazoles and their derivatives have a long and rich history in the field of coordination chemistry. researchgate.netscispace.com Their utility stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring, one of which is a pyridine-like sp²-hybridized nitrogen that readily coordinates to metal ions. nih.gov This structural feature allows pyrazoles to act as effective ligands, forming stable complexes with a wide array of transition metals. researchgate.netuab.cat
The versatility of pyrazole-based ligands is a key reason for their widespread use. They can coordinate to metal centers in various modes, including as neutral monodentate ligands or, upon deprotonation of the N-H proton, as mono-anionic bridging ligands. researchgate.net The steric and electronic properties of the pyrazole (B372694) ring can be readily tuned by introducing different substituents at the 3, 4, and 5 positions, which in turn influences the structure and properties of the resulting metal complexes. researchgate.netmdpi.com
Research has demonstrated the formation of coordination compounds with diverse nuclearity, from mononuclear to complex polynuclear structures, using pyrazole-derived ligands. researchgate.net These complexes have been investigated for various applications, including modeling bioinorganic systems and developing new materials with interesting magnetic or optical properties. nih.gov
Examples of Metal Complexes with Pyrazole-Derived Ligands:
| Metal Ion | Pyrazole Ligand Type | Resulting Complex Structure | Reference |
| Copper(II) | General Pyrazole Derivatives | Mononuclear to Polynuclear | researchgate.net |
| Platinum(II) | N-alkylaminopyrazole | Square-planar | uab.cat |
| Cadmium(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear | nih.gov |
| Iron(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one | Mononuclear | nih.gov |
| Nickel(II) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Mononuclear | nih.gov |
| Cobalt(II) | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Mononuclear | nih.gov |
Research on Pyrazole Derivatives in Organic Electronic Materials
The unique photophysical properties of many pyrazole derivatives have made them attractive candidates for use in organic electronic materials. arkat-usa.org Specifically, their applications in luminescent materials and as components in Organic Light-Emitting Diodes (OLEDs) are areas of active research.
Many pyrazole derivatives exhibit strong fluorescence, a property that is highly dependent on their molecular structure and substituents. nih.govnih.gov The related pyrazoline derivatives, which have a partially saturated ring, are particularly well-known for their fluorescent capabilities, often emitting in the blue region of the spectrum with high quantum yields. researchgate.netresearchgate.net
The fluorescence in these compounds is often a result of an intramolecular charge transfer (ICT) process, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.gov The high synthetic versatility of the pyrazole ring allows for the strategic placement of donor and acceptor groups to fine-tune the emission color and efficiency. nih.gov This has led to the development of pyrazole-based fluorescent probes for applications such as bioimaging and the detection of metal cations. nih.govnih.gov
Research has highlighted a variety of pyrazole derivatives with significant fluorescent properties. For instance, certain pyrazole oxadiazole compounds have been synthesized that show good fluorescence with emission wavelengths in the blue-violet range (410 nm to 450 nm) and quantum yields as high as 0.69. researchgate.net
Selected Photophysical Data for Fluorescent Pyrazole Derivatives:
| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Reference |
| Pyrazoline-BODIPY Hybrid | 499 nm | 511 nm | 30% | nih.gov |
| Pyrazole with OH and Benzimidazole | 326 nm | 474 nm | 24% | nih.gov |
| Pyrazole Oxadiazole Derivatives | Not Specified | 410-450 nm | up to 69% | researchgate.net |
The electroluminescent properties of pyrazole derivatives have positioned them as promising materials for use in Organic Light-Emitting Diodes (OLEDs). nih.gov Pyrazoline-based materials, in particular, have garnered significant attention for their potential in optoelectronic applications. researchgate.net
These compounds can serve multiple functions within an OLED device. Their excellent luminescent properties allow them to be used as the emissive material in the device's emitting layer (EML). researchgate.net Furthermore, many pyrazole and pyrazoline derivatives possess good hole-transporting capabilities, enabling them to also function as the hole-transporting layer (HTL). researchgate.net The ability to perform both roles can simplify device architecture and improve efficiency.
Researchers have developed OLEDs using pyrazoline derivatives as the blue-emitting component. researchgate.netresearchgate.net For example, a device incorporating 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) as the emitter produced blue electroluminescence with a brightness of 2400 cd/m² at a driving voltage of 18 V. rsc.org The nitrogen atoms in the pyrazole ring facilitate electron transfer, and the extended conjugation possible in these molecules contributes to their bright luminescence. researchgate.net
Emerging Research Directions and Future Perspectives for 4 Iodo 3 4 Nitrophenyl 1h Pyrazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of functionalized pyrazoles, such as 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole, is an area of active research, with a significant push towards more efficient and environmentally benign methodologies. Traditional synthetic methods are often being replaced by "green" chemistry approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Future synthetic strategies for this compound and its analogs are likely to focus on several key areas. The use of microwave-assisted organic synthesis (MAOS) has shown considerable promise in accelerating reaction times and improving yields for various pyrazole (B372694) derivatives. nih.govmdpi.com This technique, often coupled with solvent-free conditions, represents a significant step towards sustainable chemical production. nih.gov
Furthermore, the development of novel catalytic systems is a critical research direction. This includes the use of recyclable catalysts and green catalysts, such as ammonium (B1175870) chloride, to drive reactions with high atom economy. nih.govjetir.org Catalyst-free condensation reactions are also being explored as an eco-friendly alternative for the synthesis of pyrazole derivatives. mdpi.com
Direct C-H functionalization is another emerging strategy that offers a more atom-economical and step-efficient way to introduce substituents onto the pyrazole ring. researchgate.netrsc.org Research into the regioselective C-H activation of nitropyrazoles, for instance, provides a direct precedent for the development of more streamlined syntheses of compounds like this compound. acs.org Additionally, novel iodination methods, including the use of nitrogen triiodide, are being investigated to provide safer and more efficient pathways to iodinated pyrazoles. sciforum.net
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the structure-function relationships of pyrazole derivatives at the molecular level. researchgate.netaip.orgtandfonline.comresearchgate.net For this compound, DFT calculations can provide deep insights into its molecular geometry, electronic properties, and reactivity.
Future research will likely employ DFT to:
Optimize Molecular Geometry: Accurately predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding how the molecule interacts with biological targets. aip.org
Analyze Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's electronic and optical properties, as well as its reactivity in chemical reactions. aip.orgdoi.org
Map Molecular Electrostatic Potential (MEP): MEP analysis can identify the electrophilic and nucleophilic sites on the molecule, predicting its interaction with other molecules. aip.orgtandfonline.com
Predict Spectroscopic Properties: Theoretical calculations of IR and NMR spectra can aid in the characterization of newly synthesized compounds. mdpi.comresearchgate.net
By combining computational predictions with experimental results, researchers can establish robust structure-activity relationships (SARs). doi.orgnih.govnih.gov This integrated approach accelerates the design and optimization of new molecules with desired properties, such as enhanced biological activity or improved material characteristics.
Mechanistic Investigations at the Molecular Level for Emerging Applications
Understanding the precise mechanism of action of this compound at the molecular level is paramount for its development in any application. Research on other pyrazole derivatives has revealed a variety of mechanisms, providing a foundation for future investigations into this specific compound.
For instance, many pyrazole derivatives exhibit their biological effects by inhibiting specific enzymes. nih.govtandfonline.comfrontiersin.org Future studies on this compound could explore its potential as an inhibitor of key enzymes involved in disease pathways. This would involve:
Identifying Molecular Targets: Using techniques like molecular docking and biochemical assays to determine which proteins the compound binds to. mdpi.comberkeley.edunih.gov
Elucidating Binding Modes: Determining the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target protein. nih.gov
Investigating Downstream Effects: Studying how the inhibition of a target protein affects cellular signaling pathways, such as those involved in inflammation or oxidative stress. nih.gov
The presence of the nitro group and the iodine atom on the pyrazole scaffold suggests that its mechanism could involve interactions with specific residues in a protein's active site, potentially leading to potent and selective inhibition.
Integration with High-Throughput Screening and Combinatorial Chemistry in Research
The discovery of novel applications for this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and combinatorial chemistry. berkeley.eduacs.org Combinatorial synthesis allows for the rapid generation of a large library of related compounds, where the substituents on the pyrazole core are systematically varied. acs.org
This library, containing this compound and its analogs, could then be subjected to HTS against a wide range of biological targets or for specific material properties. acs.org For example, screening for antimicrobial activity against various bacterial and fungal strains could identify promising new drug leads. nih.gov Virtual screening, which uses computational methods to predict the activity of compounds, can be employed as a preliminary step to prioritize which molecules to synthesize and test, thereby saving time and resources. nih.gov
The data generated from HTS can then be used to build quantitative structure-activity relationship (QSAR) models, which can further guide the optimization of lead compounds. This iterative cycle of design, synthesis, and testing is a powerful paradigm in modern drug discovery and materials science.
Exploration of New Application Domains beyond Traditional Medicinal Chemistry
While the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, emerging research is exploring its utility in a variety of other fields. mdpi.com The unique electronic and structural features of this compound make it a candidate for investigation in several non-traditional application domains.
Materials Science:
Chemosensors: Pyrazole derivatives have shown promise as fluorescent chemosensors for the detection of metal ions. nih.govrsc.orgnih.govrsc.orgchemrxiv.org The specific substituents on this compound could impart selectivity for certain ions, making it a potential component in environmental monitoring or diagnostic tools.
Luminescent Materials: Some pyrazole derivatives exhibit aggregation-induced emission (AIE), a phenomenon that makes them suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. rsc.org
Agrochemicals:
The pyrazole ring is a common feature in many commercial pesticides and herbicides. The biological activity of this compound could be screened against various agricultural pests and weeds to explore its potential as a novel agrochemical.
Energetic Materials:
Polynitro-substituted pyrazoles have been investigated as potential energetic materials due to their high densities and detonation velocities. rsc.org While this compound itself is not a polynitro compound, its nitrophenyl substituent suggests that related dinitro or trinitro derivatives could be of interest in this field.
The exploration of these diverse application areas will require interdisciplinary collaboration and a willingness to look beyond the traditional boundaries of medicinal chemistry.
Q & A
Q. What synthetic methodologies are effective for preparing 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example:
- CuAAC approach : React 3-azido-1-(4-nitrophenyl)-1H-pyrazole with terminal alkynes (e.g., ethynyltrimethylsilane) in THF/water (1:1) at 50°C for 16 hours, using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Alternative routes : Reflux pyrazole precursors with chloranil in xylene (25–30 hours) followed by recrystallization from methanol .
Q. How is the purity and structural integrity of this compound validated?
- Analytical methods : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DMSO-d₆) to confirm purity (>95%) and regiochemistry.
- Crystallography : Single-crystal X-ray diffraction can resolve dihedral angles between aromatic rings (e.g., 40.81° tilt between pyrazole and phenyl rings in analogs) .
Q. What solvent systems are optimal for recrystallization?
Recrystallize from methanol or DMF (for nitro-substituted derivatives), achieving yields >60% with minimal impurities .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, iodo) influence reactivity in cross-coupling reactions?
The nitro group at the 4-position withdraws electron density, enhancing electrophilicity at the pyrazole C-4 position. Iodo substitution facilitates Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF/K₂CO₃). Monitor regioselectivity via LC-MS .
Q. How to address contradictions in reported biological activities of pyrazole analogs?
- SAR studies : Compare analogs with varying substituents (e.g., 5-amino vs. 5-nitro groups) using in vitro assays (e.g., antifungal IC₅₀). For example, 5-amino derivatives show enhanced antifungal activity (IC₅₀ = 12 µM) vs. nitro-substituted analogs (IC₅₀ = 45 µM) .
- Data normalization : Control for assay conditions (e.g., pH, solvent DMSO concentration) to reduce variability .
Q. What computational strategies predict binding modes of this compound to biological targets?
Q. How to optimize reaction conditions for higher yields in iodination steps?
- Experimental design : Vary iodine sources (e.g., NIS vs. I₂), solvents (DCM vs. DMF), and temperatures (0°C vs. RT).
- Case study : Using N-iodosuccinimide (NIS) in DMF at 0°C achieves 85% yield vs. 50% with I₂ in DCM .
Data Analysis and Interpretation
Q. How to interpret conflicting spectroscopic data for pyrazole derivatives?
Q. What statistical methods resolve batch-to-batch variability in biological assays?
- ANOVA : Analyze triplicate data to identify outliers (p < 0.05).
- Normalization : Use Z-scores to adjust for plate-to-plate variability in high-throughput screens .
Structural and Mechanistic Studies
Q. How does crystal packing affect the stability of this compound?
Van der Waals interactions dominate in the crystal lattice. Intramolecular H-bonding (O–H···N, 2.1 Å) between nitro and pyrazole groups enhances planarity, reducing solubility in nonpolar solvents .
Q. What are the kinetic implications of nitro group reduction in catalytic hydrogenation?
- Conditions : H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C.
- Data : First-order kinetics (k = 0.12 min⁻¹), with complete reduction to the amine derivative in 2 hours .
Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purification | Ref. |
|---|---|---|---|---|
| CuAAC | CuSO₄, Na ascorbate, THF/H₂O, 50°C | 61 | Column chromatography | |
| Chloranil reflux | Chloranil, xylene, 30 hr | 72 | Recrystallization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
